molecular formula C8H14O2 B089276 4-Methylcyclohexanecarboxylic acid CAS No. 13064-83-0

4-Methylcyclohexanecarboxylic acid

Cat. No. B089276
CAS RN: 13064-83-0
M. Wt: 142.2 g/mol
InChI Key: QTDXSEZXAPHVBI-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.20 g/mol . The compound has several synonyms, including trans-4-Methylcyclohexanecarboxylic acid, cis-4-Methylcyclohexanecarboxylic acid, and 4-Methyl-1-cyclohexanecarboxylic acid .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid . Its InChI is InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) . The Canonical SMILES is CC1CCC(CC1)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 247.5±0.0 °C at 760 mmHg, and a flash point of 110.7±13.1 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.27 .

Scientific Research Applications

Chemical Synthesis and Medicinal Studies

4-Methylcyclohexanecarboxylic acid has been explored in various chemical syntheses and medicinal research contexts. For instance, Isoda (1979) synthesized derivatives of 4-aminomethyl-2-methylcyclohexanecarboxylic acid, a compound related to this compound, for antiplasmin drug studies (Isoda, 1979). Volk and Frahm (1996) discussed the asymmetric Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids, highlighting a chemical process relevant to this compound (Volk & Frahm, 1996).

Polymer Science

The compound has also found applications in polymer science. Vanhaecht et al. (2000) utilized dicyclohexylcarbodiimide in the synthesis of aliphatic polyesters, demonstrating the relevance of cyclohexanecarboxylic acid derivatives in polymer chemistry (Vanhaecht et al., 2000).

Organic Synthesis and Catalysis

Research into the organic synthesis and catalytic applications of cyclohexanecarboxylic acid derivatives is also notable. Bin (2010) investigated the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, demonstrating the compound's potential in catalysis (Bin, 2010).

Pharmaceutical Research

In the realm of pharmaceutical research, Crenshaw et al. (1973) synthesized diastereoisomeric 4-aryl-2-methylcyclohexanecarboxylic acids for potential antifertility applications, highlighting the compound's medicinal significance (Crenshaw et al., 1973).

Safety and Hazards

When handling 4-Methylcyclohexanecarboxylic acid, it is recommended to wear protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

4-methylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
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InChI Key

QTDXSEZXAPHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID80195822, DTXSID20274140, DTXSID20274145
Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Record name cis-4-Methylcyclohexanecarboxylic acid
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Molecular Weight

142.20 g/mol
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CAS RN

4331-54-8, 934-67-8, 13064-83-0
Record name 4-Methylcyclohexanecarboxylic acid
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Record name 4-Methylcyclohexanecarboxylic acid, cis-
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Record name 4-methylcyclohexanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
Reactant of Route 4
4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
Reactant of Route 6
4-Methylcyclohexanecarboxylic acid

Q & A

Q1: How does the structure of 4-Methylcyclohexanecarboxylic acid relate to its adsorption behavior compared to other naphthenic acids?

A2: While the cis and trans isomers of this compound show similar adsorption behavior, differences are observed when compared to other naphthenic acids. For instance, this compound (4MCCH) has a lower adsorption coefficient (Kd = 0.11 mL/g) compared to 4-Methycyclohexaneacetic acid (4MACH) (Kd = 0.18 mL/g). [] This difference highlights the impact of even small structural variations, such as the presence of an additional methylene group in 4MACH, on the adsorption properties of these compounds.

Q2: Can you describe a synthetic route for producing trans-4-Methylcyclohexane isocyanate from trans-4-Methylcyclohexanecarboxylic acid?

A3: trans-4-Methylcyclohexane isocyanate can be synthesized from trans-4-Methylcyclohexanecarboxylic acid with a high yield (87%) via a two-step process. [] First, the carboxylic acid undergoes acylation with sodium azide. This reaction is optimally performed using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in toluene at 70°C for 1.5 hours, with a 1:1.2 molar ratio of trans-4-Methylcyclohexanecarboxylic acid to sodium azide. [] The resulting acyl azide then undergoes a Curtius rearrangement to yield the desired trans-4-Methylcyclohexane isocyanate. []

Q3: How does this compound behave as a building block in supramolecular chemistry?

A4: this compound, specifically its non-mesogenic form, forms hydrogen-bonded nonpolar cyclic dimers in cyclohexane solutions. [] These dimers exhibit nonlinear dielectric relaxation behavior under a strong static electric field. [] While not mesogenic itself, understanding the behavior of this compound in solution provides insights into the self-assembly and dynamic processes of similar molecules used in liquid crystal and material science applications.

Q4: Has this compound been used to study the stabilization of specific protein-like structures?

A5: While not directly used, a closely related analog of this compound, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid, has shown promise in stabilizing 11/9-helical conformations in α/β-peptide foldamers, even in protic solvents. [] These foldamers, mimicking protein secondary structures, are important in biomedical research, and understanding the role of specific substitutions like the 4-methyl group in their stabilization can lead to new biomaterials and therapeutics.

Q5: Are there any analytical methods for detecting and quantifying this compound and its isomers in complex matrices?

A6: Yes, two-dimensional gas chromatography coupled with quadrupole time-of-flight mass spectrometry (2D GC-QTOFMS) has been successfully applied to identify and quantify this compound isomers, along with other naphthenic acids, in complex samples like oil sand processed water. [] This technique combines the high resolution separation of 2D GC with the accurate mass determination capabilities of QTOFMS, allowing for the identification and quantification of individual isomers even in complex environmental samples. []

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